1-Bromo-3-(tert-pentyl)benzene
Description
Significance of Aryl Bromides as Key Synthetic Intermediates
Among aryl halides, aryl bromides hold a prominent position as indispensable intermediates in organic synthesis. nih.govwisdomlib.org They represent an optimal balance of reactivity and stability. The carbon-bromine bond is sufficiently reactive to participate in a wide range of coupling reactions, yet the compounds are typically stable enough for isolation and handling. fiveable.me
Aryl bromides are particularly valued as substrates in numerous palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions. apolloscientific.co.uk These powerful methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to construct complex molecular architectures from simple precursors. nih.gov The bromine atom's capacity to act as an effective leaving group facilitates these transformations, making aryl bromides a cornerstone of modern synthetic methodology. fiveable.me
Overview of Sterically Hindered Monobromobenzenes and Their Synthetic Utility
Sterically hindered monobromobenzenes are a specific subclass of aryl bromides characterized by the presence of bulky substituent groups near the bromine atom. This steric bulk, such as that provided by a tert-butyl or tert-pentyl group, imparts unique reactivity and selectivity to the molecule. vulcanchem.com The presence of these large groups can direct incoming reagents to less hindered positions on the aromatic ring, a crucial factor in achieving high regioselectivity in polysubstituted benzene (B151609) synthesis. libretexts.org
Furthermore, the steric hindrance can influence the stability of reactive intermediates and transition states in reactions like cross-coupling, sometimes preventing undesirable side reactions. In some cases, these bulky groups are employed as temporary "blocking groups" to control the position of subsequent functionalization before being removed. organic-chemistry.org This strategic use of steric hindrance makes these compounds valuable tools for the precise construction of highly substituted aromatic systems that might be otherwise difficult to access. ethernet.edu.et
Research Scope and Objectives for 1-Bromo-3-(tert-pentyl)benzene in Advanced Chemical Transformations
This compound, also known by its systematic IUPAC name 1-bromo-3-(2-methylbutan-2-yl)benzene, is a prime example of a sterically hindered monobromobenzene. vulcanchem.com Its structure, featuring a bulky tert-pentyl group meta to the bromine atom, makes it a subject of interest for advanced chemical transformations where controlled reactivity is paramount.
The primary research objective involving this compound is its utilization as a building block in complex organic synthesis. The tert-pentyl group exerts significant steric influence, which can be exploited to control the regioselectivity of further aromatic substitutions. vulcanchem.com Its main application lies in its role as an electrophilic partner in various cross-coupling reactions, where the C-Br bond is selectively activated to form more complex products. evitachem.com
The synthesis of this compound itself typically involves the electrophilic aromatic substitution of tert-pentylbenzene. vulcanchem.comevitachem.com Careful control of reaction conditions is necessary to ensure the desired mono-bromination at the meta-position.
Below are the key physicochemical properties of the compound:
| Property | Value |
| IUPAC Name | 1-bromo-3-(2-methylbutan-2-yl)benzene vulcanchem.com |
| Molecular Formula | C₁₁H₁₅Br vulcanchem.com |
| Molecular Weight | 227.14 g/mol vulcanchem.com |
| CAS Number | 201335-34-8 |
Research into this compound focuses on leveraging its distinct steric and electronic properties to forge specific bonds in the synthesis of novel, highly substituted aromatic compounds for potential use in medicinal chemistry and materials science. vulcanchem.com The interplay between the bromo-functional group and the sterically demanding tert-pentyl substituent provides a unique platform for exploring selective and efficient chemical transformations.
Structure
3D Structure
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-bromo-3-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H15Br/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3 |
InChI Key |
BGBRUWVXNLSXGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Bromo 3 Tert Pentyl Benzene
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing complex organic molecules from simpler precursors. eie.grresearchgate.net For aryl halides like 1-Bromo-3-(tert-pentyl)benzene, these reactions offer a direct pathway to introduce a wide array of functional groups. The tert-pentyl group, however, presents a unique steric challenge that necessitates careful optimization of reaction conditions and catalyst systems.
Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki, Heck, Stille Coupling)
Palladium catalysts are exceptionally effective for forming carbon-carbon bonds using aryl halides. researchgate.net The Suzuki, Heck, and Stille reactions are prominent examples of such transformations.
The Suzuki coupling reaction involves the cross-coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.com For sterically hindered substrates like this compound, the choice of ligand and reaction conditions is critical to achieving high yields. rsc.org Research has shown that bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of Suzuki reactions involving hindered aryl bromides by promoting the oxidative addition step and facilitating the subsequent transmetalation. nih.gov
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. masterorganicchemistry.comorganic-chemistry.org The reaction is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org The presence of the bulky tert-pentyl group in this compound can influence the regioselectivity and efficiency of the Heck coupling. Catalyst systems with high thermal stability, such as those derived from N-heterocyclic carbene (NHC) ligands, have proven effective for Heck reactions of aryl bromides under milder conditions. mdpi.com
The Stille reaction utilizes organotin reagents as the coupling partners for aryl halides. harvard.edu A key advantage of the Stille reaction is its tolerance of a wide range of functional groups. However, the steric bulk of both the aryl halide and the organostannane can impede the reaction. harvard.edu The use of sterically demanding, electron-rich ligands can accelerate the coupling by facilitating the rate-limiting transmetalation step. researchgate.net
| Reaction | Coupling Partner | Key Features |
| Suzuki Coupling | Organoboron Reagents | Requires a base; sensitive to steric hindrance. masterorganicchemistry.comrsc.org |
| Heck Reaction | Alkenes | High trans selectivity; milder conditions with NHC ligands. organic-chemistry.orgmdpi.com |
| Stille Coupling | Organotin Reagents | Tolerant of many functional groups; can be sterically limited. harvard.eduresearchgate.net |
The success of palladium-catalyzed cross-coupling reactions with challenging substrates like this compound hinges on the rational design of ligands. nih.gov Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, RuPhos), have been shown to be highly effective for a broad range of cross-coupling reactions involving aryl halides. nih.govnih.gov These ligands stabilize the palladium(0) active species and facilitate the oxidative addition of the aryl bromide.
The steric and electronic properties of the ligand can be fine-tuned to optimize catalytic activity. ionicviper.org For instance, increasing the steric bulk of the ligand can promote reductive elimination, the final step in the catalytic cycle that forms the desired product. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high thermal stability and strong electron-donating properties, which are beneficial for coupling sterically demanding aryl halides. mdpi.comchinesechemsoc.org
The tert-pentyl group on the benzene (B151609) ring of this compound exerts a significant steric influence on the key steps of the catalytic cycle. The oxidative addition of the C-Br bond to the palladium(0) center is the initial and often rate-determining step. The bulky tert-pentyl group can hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down this step. liverpool.ac.uk However, the use of bulky, electron-rich ligands can overcome this steric barrier by creating a more reactive, coordinatively unsaturated palladium species. nih.gov
The transmetalation step, where the organic group from the coupling partner (e.g., organoboron or organotin) is transferred to the palladium center, is also affected by the tert-pentyl group. rsc.org The steric hindrance around the palladium atom can impede the approach of the organometallic reagent. The choice of base in Suzuki couplings and additives in Stille couplings can play a crucial role in facilitating this step. harvard.edursc.org
Copper-Mediated Ullmann-Type Coupling Reactions
The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides an alternative to palladium-based methods, particularly for the formation of C-O, C-S, and C-N bonds. organic-chemistry.org While the classic Ullmann condensation requires harsh reaction conditions, modern advancements have led to the development of milder, ligand-assisted protocols. nih.govresearchgate.net
For a substrate like this compound, Ullmann-type couplings can be employed to synthesize hindered diaryl ethers, thioethers, and anilines. The efficiency of these reactions is highly dependent on the ligand, base, and solvent system used. nih.gov Ligands such as 1,10-phenanthroline (B135089) and various diamines have been shown to accelerate copper-catalyzed couplings of aryl bromides. nih.gov Mechanistic studies suggest the involvement of copper(I) and copper(III) intermediates in the catalytic cycle. researchgate.net
C-N and C-B Bond Formation Reactions (e.g., Miyaura Borylation)
Beyond C-C bond formation, palladium-catalyzed reactions are also instrumental in forming carbon-heteroatom bonds. The Buchwald-Hartwig amination , a palladium-catalyzed C-N bond-forming reaction, allows for the coupling of aryl halides with amines. For a sterically hindered substrate like this compound, specialized ligand systems are required to achieve efficient coupling with primary and secondary amines. ionicviper.orgacs.org
The Miyaura borylation is a key reaction for the synthesis of arylboronic esters from aryl halides. rsc.orgambeed.com This reaction is particularly valuable as the resulting boronic esters are versatile intermediates for subsequent Suzuki couplings. The reaction of this compound with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base, would yield the corresponding tert-pentylphenylboronic ester. researchgate.net This transformation is highly functional group tolerant. rsc.org
| Reaction | Reagent | Product Type | Catalyst System |
| Buchwald-Hartwig Amination | Amines | Aryl Amines | Palladium/Bulky Phosphine Ligands ionicviper.orgacs.org |
| Miyaura Borylation | Diboron Reagents | Arylboronic Esters | Palladium/Phosphine Ligands rsc.orgresearchgate.net |
In-depth Mechanistic Studies of Catalytic Cycles Involving Aryl Bromides
The catalytic cycle of palladium-catalyzed cross-coupling reactions of aryl bromides generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (Ar-Pd-Br). The rate of this step is influenced by the electron density of the aryl bromide and the nature of the palladium catalyst. liverpool.ac.uk
Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with the organometallic coupling partner (e.g., R-B(OH)₂ in Suzuki coupling or R-SnBu₃ in Stille coupling). This step involves the transfer of the R group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex (Ar-Pd-R). rsc.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the product (Ar-R) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
For sterically hindered aryl bromides like this compound, each of these steps can be significantly affected by the bulky substituent. Kinetic studies and computational modeling have been instrumental in elucidating the precise effects of steric hindrance on the reaction mechanism and in guiding the development of more efficient catalyst systems. rsc.org
Nucleophilic Aromatic Substitution Pathways
Nucleophilic substitution on an aryl halide like this compound does not typically proceed via classic S(_N)1 or S(_N)2 mechanisms due to the high energy required to break the C-Br bond and the steric hindrance of the benzene ring. msu.edu Instead, pathways involving organometallic intermediates or addition-elimination mechanisms are more common. msu.edugla.ac.uk
Metal-halogen exchange is a fundamental and widely utilized reaction in organometallic chemistry for converting organic halides into more reactive organometallic species. wikipedia.org For this compound, this transformation is most effectively achieved using an organolithium reagent, such as n-butyllithium (n-BuLi). This reaction is typically rapid and kinetically controlled. wikipedia.org
The process involves the reaction of the aryl bromide with n-BuLi, resulting in the exchange of the bromine atom for a lithium atom. This yields the corresponding aryllithium reagent, 3-(tert-pentyl)phenyllithium, and n-butyl bromide as a byproduct. wikipedia.orgrug.nl
Reaction Scheme: this compound + n-BuLi → 3-(tert-pentyl)phenyllithium + n-Butyl bromide
These exchange reactions are often conducted at very low temperatures (e.g., -78 °C to -100 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. tcnj.edu The rate of exchange is influenced by the stability of the carbanion intermediates, with the order of reactivity for halogens being I > Br > Cl. wikipedia.org The formation of the organolithium reagent is a critical step, as it transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanionic center, opening up a wide array of subsequent synthetic possibilities. rug.nlgoogle.com
Table 1: Conditions for Metal-Halogen Exchange
| Reactant | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| Aryl Bromide | n-Butyllithium | Tetrahydrofuran (THF) | -78 to -100 °C | Aryllithium |
| Aryl Bromide | tert-Butyllithium | Tetrahydrofuran (THF) | -100 °C | Aryllithium |
This table summarizes typical conditions for metal-halogen exchange reactions based on general procedures. wikipedia.orgtcnj.edu
The 3-(tert-pentyl)phenyllithium formed via metal-halogen exchange serves as a potent source of the 3-(tert-pentyl)phenyl carbanion. wisc.edu While the C-Li bond is highly polarized, it behaves in reactions as if it were an anionic carbon species. This intermediate is a strong base and a powerful nucleophile. sci-hub.se
The generation of this aryl carbanion is the first step in a two-stage process. The second stage involves its transformation by reaction with a suitable electrophile. tcnj.edu The versatility of this method stems from the wide range of electrophiles that can be employed, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the formerly brominated position.
Examples of transformations include:
Carboxylation: Reaction with carbon dioxide (CO(_2)) followed by an acidic workup to produce 3-(tert-pentyl)benzoic acid.
Alkylation: Reaction with alkyl halides to introduce new alkyl groups.
Reaction with Carbonyls: Addition to aldehydes or ketones to form secondary or tertiary alcohols, respectively. lookchem.com
Intramolecular Reactions: In cases where the molecule contains an internal electrophilic site, the generated carbanion can attack intramolecularly to form a new ring, a process known as the Parham cyclization. wikipedia.org
The stability of the carbanion intermediate is influenced by the solvent and the nature of the substituents on the ring. The methylsulfinyl carbanion, for instance, is noted for its stability and synthetic utility. sci-hub.se
Radical Reactions and Benzylic Functionalization in Alkylbromobenzenes
While nucleophilic substitution pathways are important, alkylbromobenzenes can also undergo radical reactions, particularly under conditions that favor the formation of radical intermediates.
The selectivity between brominating the aromatic ring versus the alkyl side-chain (benzylic position) is strictly controlled by the reaction conditions.
Aromatic Ring Bromination: This is an electrophilic aromatic substitution reaction. It requires a bromine source (Br(_2)) and a Lewis acid catalyst (e.g., FeBr(_3)). The catalyst polarizes the Br-Br bond, creating a strong electrophile (Br) that attacks the electron-rich benzene ring. msu.edugla.ac.uk The bulky tert-pentyl group on this compound will sterically hinder and electronically direct further substitution on the ring, primarily to the positions ortho and para to the alkyl group and meta to the bromine. nsf.govrsc.org
Benzylic Bromination: This is a free-radical substitution reaction that occurs at the carbon atom adjacent to the benzene ring. ucalgary.ca This reaction requires a radical initiator, such as ultraviolet (UV) light or a reagent like N-Bromosuccinimide (NBS). libretexts.org The key step is the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical. ucalgary.calibretexts.org
For the specific compound This compound , the carbon atom attached to the benzene ring is a quaternary carbon and has no benzylic hydrogens . Therefore, benzylic bromination is not a possible reaction pathway for this molecule. The selectivity is absolute: under radical conditions, no reaction will occur at the benzylic position. This contrasts with alkylbenzenes like toluene (B28343), which readily undergo benzylic bromination. ucalgary.ca Bromination is generally more selective than chlorination in radical reactions. masterorganicchemistry.compressbooks.pub
Table 2: Selectivity in Halogenation of Alkylbenzenes
| Reaction Type | Reagents | Position Attacked | Mechanism | Requirement for this compound |
|---|---|---|---|---|
| Aromatic Bromination | Br(_2), FeBr(_3) | Aromatic Ring (C-H) | Electrophilic Substitution | Possible |
Certain complex organic reactions can proceed through either radical or anionic intermediates, leading to molecular rearrangements. Distinguishing between these mechanisms is a fundamental aspect of physical organic chemistry. For instance, rearrangements like the Smiles rearrangement can be initiated under conditions that generate either anions or radicals. rsc.org
Anionic Mechanisms: Typically involve the formation of a carbanion or other negatively charged species, often generated by a strong base. The rearrangement proceeds through a defined series of bond-forming and bond-breaking steps governed by the movement of electron pairs.
Radical Mechanisms: Involve species with unpaired electrons, often generated photochemically, electrochemically, or with a radical initiator. rsc.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca
Elucidating the operative mechanism can be achieved through several experimental approaches:
Radical Traps: The addition of a radical scavenger (e.g., TEMPO). If the reaction is inhibited or quenched, it suggests a radical pathway.
Kinetic Studies: Analyzing the reaction rates under different conditions.
Product Analysis: The formation of specific side products, such as dimers from radical coupling, can indicate a radical mechanism.
Electrochemical Methods: Electrochemical studies can generate radical ions and provide insight into single-electron transfer (SET) processes that are characteristic of many radical pathways. rsc.org
In the context of bromo-alkylbenzenes, electrochemical reduction can generate an aryl radical, which could then undergo intramolecular cyclization or rearrangement. rsc.org
Cycloaddition Reactions Involving Aryl Vinyl Bromide Analogues
While this compound itself is not a direct participant in cycloaddition reactions, its structural analogues, specifically aryl vinyl bromides, are valuable substrates for such transformations. researchgate.netsioc-journal.cn Vinyl bromides are important synthetic building blocks for creating more complex molecular architectures. sioc-journal.cn
A primary application of aryl vinyl bromides is in the synthesis of 1,2,3-triazoles via a one-pot, two-step sequence. lookchem.com
Elimination: The aryl vinyl bromide is treated with a strong base, such as potassium tert-butoxide (KOtBu), to eliminate HBr and generate an in-situ terminal alkyne intermediate. lookchem.com
Cycloaddition: This alkyne intermediate immediately undergoes a [3+2] cycloaddition reaction with an azide (B81097) (e.g., an aryl azide). This step, often a variation of the Huisgen cycloaddition, forms the stable five-membered triazole ring. lookchem.com
This method provides an efficient route to disubstituted 1,2,3-triazoles, which are important structural motifs in medicinal chemistry and materials science. lookchem.com Additionally, aryl vinyl bromides can participate in palladium-catalyzed cross-coupling and cycloaddition reactions, further highlighting their synthetic utility. nih.govnih.gov
Advanced Applications in Complex Molecular Synthesis and Materials Science
1-Bromo-3-(tert-pentyl)benzene as a Versatile Building Block in Multi-Step Synthesis
The reactivity of the aryl bromide moiety, coupled with the directing and steric effects of the tert-pentyl group, positions this compound as a key starting material in multi-step synthetic sequences.
Construction of Polysubstituted Benzene (B151609) Derivatives for Fine Chemical Synthesis
The synthesis of polysubstituted benzene derivatives is fundamental to the fine chemicals industry, and this compound serves as an important precursor in this regard. The bromine atom can be readily transformed into a variety of other functional groups through well-established methodologies, allowing for the introduction of diverse substituents onto the aromatic ring.
The tert-pentyl group, being a bulky alkyl substituent, is an ortho-, para-director in electrophilic aromatic substitution reactions. However, its significant steric hindrance often favors substitution at the less hindered para-position (position 5) relative to the bromine atom. This directing effect is crucial for achieving regioselectivity in subsequent functionalization steps. Common strategies for elaborating the structure of this compound include:
Metal-Halogen Exchange: Treatment with organolithium reagents (like n-butyllithium or t-butyllithium) at low temperatures generates an aryllithium species. This highly reactive intermediate can then be quenched with a wide range of electrophiles to introduce functionalities such as carboxyl groups (using CO2), boronic esters (using trialkyl borates), or silyl groups (using silyl halides).
Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These powerful bond-forming reactions allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, leading to a vast array of complex polysubstituted benzene derivatives.
Nitration and Halogenation: Further electrophilic aromatic substitution reactions can introduce additional substituents, with the regiochemical outcome influenced by the existing bromine and tert-pentyl groups.
The synthesis of this compound itself is typically achieved through electrophilic aromatic substitution. This can involve the Friedel-Crafts alkylation of benzene with a suitable tert-pentyl source, followed by bromination. dtic.mil Careful control of reaction conditions during bromination is necessary to manage the exothermic nature of the reaction and minimize the formation of by-products. dtic.mil
Table 1: Key Transformations of this compound for Polysubstituted Benzene Synthesis
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Metal-Halogen Exchange | n-BuLi, then E+ (e.g., CO2) | Carboxylic Acid (-COOH) |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |
| Heck Coupling | Alkene, Pd catalyst, base | Substituted Alkene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |
Precursor for the Synthesis of Functionalized Biaryls and Polyaromatic Hydrocarbons
Functionalized biaryl and polyaromatic hydrocarbon (PAH) motifs are prevalent in pharmaceuticals, organic electronics, and advanced materials. This compound is an ideal precursor for these structures, primarily through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryls. In this reaction, this compound is coupled with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The steric bulk of the tert-pentyl group can influence the rotational barrier of the resulting biaryl bond, a feature that can be exploited in the design of chiral ligands or materials with specific conformational properties.
Similarly, intramolecular or intermolecular Heck reactions can be utilized to construct more extended polycyclic systems. The reaction of this compound with an alkene allows for the formation of a new carbon-carbon bond, leading to substituted styrenes which can be precursors for larger aromatic structures.
While direct synthesis of large PAHs from this compound in a single step is less common, it serves as a crucial starting material for building larger, functionalized aromatic systems through sequential coupling and cyclization strategies. The presence of the tert-pentyl group can enhance the solubility of these often-insoluble larger aromatic molecules, facilitating their processing and characterization.
Role in Medicinal Chemistry and Agrochemical Development (General Context)
Aryl bromides are key intermediates in the discovery and development of new pharmaceuticals and agrochemicals. The bromine atom provides a reactive handle for introducing a wide array of chemical functionalities through cross-coupling reactions, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).
Integration into Strategies for Pharmaceutically Relevant Scaffolds
While direct citations of this compound in patented drug structures are not prominent, its value lies in its role as a building block for creating sterically hindered aromatic scaffolds. The tert-pentyl group is a lipophilic moiety that can significantly influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). The steric bulk can also impact the binding affinity and selectivity of a drug candidate for its biological target by orienting other functional groups in a specific conformation.
Analogous brominated aromatic compounds with bulky substituents serve as precursors to important therapeutic agents. For instance, brominated adamantane derivatives are used in the synthesis of neuromodulatory agents like memantine, which is used to treat Alzheimer's disease. dtic.mil This highlights the principle that introducing sterically demanding groups via a brominated intermediate is a valid strategy in medicinal chemistry. The 3-(tert-pentyl)phenyl moiety, introduced from this compound, can be incorporated into lead compounds to probe interactions with hydrophobic pockets in target proteins or to enhance metabolic stability by shielding more labile parts of the molecule from enzymatic degradation.
Table 2: Potential Applications of the 3-(tert-pentyl)phenyl Moiety in Drug Design
| Feature | Potential Advantage |
|---|---|
| Lipophilicity | May enhance membrane permeability and oral absorption. |
| Steric Bulk | Can improve selectivity by creating specific steric interactions with the target binding site. |
Development of Advanced Materials Incorporating Aryl Bromide Moieties
The unique electronic and physical properties of aryl bromides make them valuable precursors in the field of materials science, particularly for the synthesis of polymers and coatings with tailored characteristics.
Precursors for Polymer and Coating Architectures
Aryl bromides are important monomers in the synthesis of high-performance polymers. For example, poly(p-phenylene)s (PPPs), known for their excellent thermal stability and potential as organic conductors, can be synthesized through the polymerization of di-bromo- or bromo-lithiobenzene derivatives. While not a difunctional monomer itself, this compound can be functionalized to create monomers for such polymerizations. The tert-pentyl group would impart increased solubility and processability to the resulting rigid-rod polymers, which are often intractable.
Furthermore, the bromine atom can serve as a site for grafting side chains onto a polymer backbone or for cross-linking polymer chains to form robust networks. In the context of coatings, aryl bromides can be incorporated into resin formulations. Upon curing, these molecules can become part of the final polymer matrix, potentially enhancing properties such as thermal resistance, hydrophobicity, and refractive index. The bulky tert-pentyl group would contribute to creating free volume within the polymer or coating, which can influence properties like gas permeability and dielectric constant.
The general reactivity of aryl bromides in forming new carbon-carbon and carbon-heteroatom bonds makes them versatile precursors for a wide range of organic materials where precise control over the final architecture is required.
Contribution to Organic Electronic Materials
The chemical compound this compound is a functionalized aromatic molecule that, while not extensively documented as a standalone component in organic electronic devices, serves as a valuable building block in the synthesis of more complex organic semiconductors. Its utility stems from the presence of two key chemical features: a reactive bromine atom and a bulky tert-pentyl side group. These components allow for its incorporation into larger conjugated polymer chains, where the tert-pentyl group can significantly influence the final material's properties, making it relevant for applications in organic electronics.
The bromine atom on the benzene ring provides a reactive site for various cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers. These polymers form the active layers in many organic electronic devices. The tert-pentyl group, a bulky and branched alkyl chain, introduces steric hindrance. wikipedia.org This steric effect is crucial for controlling the intermolecular interactions and morphology of the resulting polymer films, which in turn dictates their electronic performance. researchgate.net
The primary contribution of this compound to organic electronic materials is therefore as a monomer precursor. By incorporating this molecule into a polymer backbone, materials scientists can systematically tune the properties of the resulting semiconductor. The bulky tert-pentyl group can enhance the solubility of otherwise intractable conjugated polymers, a critical factor for solution-based fabrication techniques common in the manufacturing of organic electronics. nih.govrsc.org Furthermore, by preventing excessive aggregation of polymer chains, such bulky side groups can lead to more favorable thin-film morphologies for charge transport and device efficiency. mdpi.com
Influence on Polymer Solubility and Processing
One of the significant challenges in the field of organic electronics is the processability of conjugated polymers. Many of these materials are inherently rigid and have strong intermolecular attractions, leading to poor solubility in common organic solvents. The incorporation of bulky alkyl side chains, such as the tert-pentyl group from this compound, is a widely adopted strategy to overcome this limitation. nih.gov The non-polar, sterically demanding nature of the tert-pentyl group disrupts the close packing of polymer chains, reducing the intermolecular forces and allowing solvent molecules to intercalate more easily. This enhanced solubility is critical for forming uniform, high-quality thin films through techniques like spin-coating or inkjet printing, which are essential for the large-scale, low-cost production of organic electronic devices.
Table 1: Effect of Bulky Side Chains on Polymer Solubility
| Polymer Backbone | Side Chain | Solubility in Toluene (B28343) (mg/mL) |
|---|---|---|
| Poly(p-phenylene vinylene) | n-hexyl | ~5 |
| Poly(p-phenylene vinylene) | 2-ethylhexyl | >20 |
| Polythiophene | n-octyl | ~10 |
This table presents illustrative data based on established trends in polymer chemistry to demonstrate the effect of side-chain branching on solubility. The values are representative and not specific to polymers synthesized from this compound.
Morphological Control in Thin Films
The performance of organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), is highly dependent on the morphology of the active semiconductor layer at the nanoscale. The arrangement and packing of polymer chains influence critical parameters like charge carrier mobility and exciton diffusion length. The steric hindrance provided by the tert-pentyl group can be strategically employed to control this morphology. wikipedia.org By preventing overly strong π-π stacking and crystallization, the bulky side chains can lead to a more disordered, amorphous film structure. In some applications, this can be beneficial for creating optimal bulk heterojunctions in OPVs or for improving the flexibility of the material. mdpi.com Conversely, by carefully designing the polymer structure, the steric interactions can be used to induce a specific, favorable packing orientation, such as a face-on orientation in OPVs, which can enhance light absorption and charge extraction. rsc.org
Impact on Electronic and Optoelectronic Properties
The introduction of a non-conjugated, insulating alkyl group like the tert-pentyl moiety can also have a direct impact on the electronic properties of the resulting polymer. While the primary electronic functions are dictated by the conjugated backbone, the side chains can subtly modify the energy levels (HOMO and LUMO) of the material. researchgate.net More significantly, by altering the distance between polymer chains, the tert-pentyl group can influence the efficiency of intermolecular charge hopping, a key mechanism for charge transport in these materials.
In the context of organic light-emitting diodes (OLEDs), bulky side groups can play a role in preventing aggregation-caused quenching of luminescence. atomfair.com By keeping the emissive polymer chains separated, the likelihood of non-radiative decay pathways is reduced, which can lead to higher photoluminescence quantum yields and more efficient light emission.
The following table summarizes the potential effects of incorporating a bulky side group, such as a tert-pentyl group, on the performance of organic electronic devices, based on general findings in the field.
Table 2: Representative Performance of Organic Solar Cells with Varying Side-Chain Structures
| Polymer Donor | Side Chain on Monomer | Power Conversion Efficiency (PCE) % | Open-Circuit Voltage (Voc) V | Short-Circuit Current (Jsc) mA/cm² | Fill Factor (FF) |
|---|---|---|---|---|---|
| P1 | Linear (n-octyl) | 7.2 | 0.85 | 12.5 | 0.68 |
| P2 | Branched (2-ethylhexyl) | 8.5 | 0.88 | 14.1 | 0.70 |
This table contains illustrative data based on published research trends for different polymer systems to show the general impact of side-chain engineering on solar cell performance. The data is not directly from polymers synthesized using this compound.
Advanced Spectroscopic Characterization and Computational Studies of 1 Bromo 3 Tert Pentyl Benzene
Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation
Modern spectroscopy offers a powerful suite of tools for probing molecular structure with high precision. From determining exact mass and fragmentation patterns to mapping atomic connectivity and identifying functional groups, these methods provide a comprehensive picture of the molecule's identity and behavior.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound and its fragments. Unlike standard mass spectrometry, HRMS provides exact mass measurements, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.
For 1-bromo-3-(tert-pentyl)benzene, the molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of approximately 227. vulcanchem.com HRMS can confirm the elemental composition as C₁₁H₁₅Br. A key fragmentation pathway observed for this molecule is the loss of the bulky tert-pentyl group (•C₅H₁₁), a stable tertiary carbocation, leading to a significant fragment. vulcanchem.com
In the context of mechanistic elucidation, HRMS is invaluable for identifying transient intermediates during synthesis or degradation reactions. By analyzing the reaction mixture at various stages, researchers can detect and identify the exact masses of short-lived species, providing direct evidence for proposed reaction pathways.
Table 1: Key Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted Elemental Composition | Approximate m/z | Significance |
| [M]+ | C₁₁H₁₅Br | 227 | Molecular Ion |
| [M - C₅H₁₁]+ | C₆H₄Br | 156 | Loss of tert-pentyl group |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic protons. The aromatic protons typically appear as a complex multiplet pattern in the range of 7.2–7.5 ppm. vulcanchem.com The protons of the tert-pentyl group are observed further upfield, with the methyl groups appearing as singlets around 1.3 ppm. vulcanchem.com
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the aromatic carbons resonate in the typical region of 120–140 ppm. vulcanchem.com The quaternary carbon of the tert-pentyl group is characteristically found at approximately 35 ppm. vulcanchem.com
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for definitive structural assignment. rsc.org
COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to assign which aromatic protons are adjacent to one another.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the tert-pentyl group and the benzene (B151609) ring, and for assigning the quaternary carbons.
Table 2: Typical NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic (Ar-H) | 7.2 - 7.5 |
| ¹H | tert-pentyl (-CH₃) | ~1.3 |
| ¹³C | Aromatic (C-Br) | ~122 |
| ¹³C | Aromatic (Ar-C) | 120 - 140 |
| ¹³C | tert-pentyl (quaternary C) | ~35 |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. youtube.com The resulting spectra serve as a unique "molecular fingerprint," allowing for the identification of the compound and its constituent functional groups. horiba.com While IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of laser light due to changes in polarizability. youtube.com For molecules with a center of inversion, vibrational modes can be exclusively IR or Raman active. youtube.com
For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of the substituted benzene ring and the tert-pentyl group.
Table 3: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-H Bending | 1470 - 1365 | IR, Raman |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong in IR |
| C-Br Stretch | 680 - 515 | IR, Raman |
The specific pattern of the C-H out-of-plane bending bands in the IR spectrum is particularly diagnostic for the 1,3- (or meta-) substitution pattern on the benzene ring.
While not typically used for routine characterization of bulk molecular solids, advanced electron microscopy and scanning probe microscopy techniques are indispensable for studying molecules at surfaces and interfaces. These methods offer unparalleled spatial resolution, enabling the visualization of individual molecules and the monitoring of their behavior in real-time.
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM): These techniques provide atomic-resolution images of materials. dntb.gov.ua In the context of this compound, they could be used to characterize the structure of catalysts (e.g., metal nanoparticles) used in its synthesis or subsequent reactions, providing insights into active sites and catalyst morphology.
Scanning Tunneling Microscopy (STM) and Non-Contact Atomic Force Microscopy (nc-AFM): These surface-sensitive techniques can image individual molecules adsorbed on conductive or insulating surfaces. They could be employed to study the self-assembly of this compound monolayers on a substrate or to monitor on-surface chemical reactions, such as dehalogenation and coupling, at the single-molecule level. This provides fundamental insights into reaction mechanisms in two-dimensional environments.
Quantum Chemical Calculations for Prediction and Understanding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. globalresearchonline.net They provide a theoretical framework for understanding and predicting the electronic structure, stability, and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can provide deep insights into several key areas:
Electronic Structure: DFT is used to calculate the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. globalresearchonline.net The spatial distribution of these orbitals indicates the likely sites for oxidation (HOMO, electron donation) and reduction (LUMO, electron acceptance).
Reactivity: DFT allows for the calculation of Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule. researchgate.net These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. Furthermore, reactivity descriptors like Fukui functions can be calculated to provide a quantitative measure of the reactivity at specific atomic sites. researchgate.net
Conformations: The tert-pentyl group can rotate relative to the benzene ring. DFT calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding the molecule's three-dimensional shape and its influence on steric interactions in chemical reactions.
Table 4: Properties of this compound Accessible via DFT Calculations
| Calculated Property | Significance |
| Optimized Molecular Geometry | Predicts bond lengths and angles in the lowest energy state. |
| HOMO/LUMO Energies and Gap | Relates to electronic transitions, redox potentials, and overall reactivity. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |
| Conformational Energies | Determines the most stable rotational isomers of the tert-pentyl group. |
| Calculated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |
Molecular Dynamics Simulations for Complex Reaction Pathways
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic evolution of chemical systems, providing insights into reaction mechanisms that are often inaccessible through experimental means alone. nih.gov By simulating the atomic motions over time, MD can map out complex reaction pathways, identify transient intermediates, and calculate the energetic barriers between different states. nih.gov
For a molecule like this compound, MD simulations are particularly useful for understanding its behavior in various chemical environments, especially during reactions such as electrophilic aromatic substitution (EAS). The tert-pentyl group introduces significant steric bulk, which can influence the trajectory of approaching reactants and the stability of reaction intermediates. vulcanchem.com
Simulating Electrophilic Attack:
In a typical MD simulation to study an EAS reaction, the this compound molecule would be placed in a simulation box with a chosen electrophile and solvent molecules. The interactions between all particles are governed by a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates.
The simulation would track the positions and velocities of all atoms over time, revealing the preferred pathways for the electrophile to approach the benzene ring. Key findings from such simulations would likely include:
Steric Hindrance: The bulky tert-pentyl group would sterically hinder the approach of the electrophile to the ortho positions (C2 and C4). This would be observed in the simulation as a lower frequency of encounters and less favorable interaction energies at these sites.
Solvent Effects: The solvent molecules would play a crucial role in stabilizing or destabilizing charged intermediates, such as the sigma complex (arenium ion), which is formed during the electrophilic attack. MD simulations can explicitly model these solvent interactions. masterorganicchemistry.com
Conformational Dynamics: The tert-pentyl group has rotational freedom. MD simulations can explore the different conformations of this group and how they influence the accessibility of the aromatic ring's reactive sites.
Mapping the Potential Energy Surface:
By employing enhanced sampling techniques within the MD simulations, it is possible to overcome energy barriers and explore the entire potential energy surface of the reaction. This allows for the identification of transition states and the calculation of activation energies for different reaction pathways (e.g., ortho, meta, and para attack). The results of these simulations can provide a detailed, dynamic picture of the factors controlling the regioselectivity of the reaction. While specific MD simulation data for this compound is not publicly available, studies on similar substituted benzenes indicate that the interplay between steric and electronic effects is critical in determining the reaction outcome. rsc.org
The following table illustrates hypothetical data that could be obtained from MD simulations to analyze the accessibility of different positions on the benzene ring to an incoming electrophile.
| Position of Attack | Relative Frequency of Electrophile Approach (%) | Average Interaction Energy (kcal/mol) |
|---|---|---|
| Ortho (C2, C6) | 15 | -2.5 |
| Meta (C4) | 35 | -3.8 |
| Para (C5) | 50 | -4.5 |
Prediction of Regioselectivity and Mechanistic Insights using Molecular Electron Density Theory (MEDT)
Molecular Electron Density Theory (MEDT) provides a powerful conceptual framework for understanding chemical reactivity based on the analysis of the electron density. ijrar.org This theory posits that the changes in electron density along a reaction pathway are the driving force of a chemical reaction. ijrar.org By analyzing various indices derived from the electron density, MEDT can offer profound insights into reaction mechanisms and predict the regioselectivity of reactions like the electrophilic aromatic substitution of this compound.
Conceptual DFT Reactivity Indices:
Within the framework of MEDT, several reactivity indices derived from Density Functional Theory (DFT) are employed to predict the most favorable sites for electrophilic attack. For this compound, the analysis would focus on the local nucleophilicity of the different carbon atoms of the benzene ring.
Fukui Functions: The Fukui function, ƒ-(r), indicates the propensity of a site to accept an electron pair (i.e., its nucleophilicity). For an electrophilic attack, the carbon atom with the highest value of the Fukui function for nucleophilic attack would be the most reactive site.
Local Softness: Related to the Fukui function, the local softness, s-(r), also quantifies the nucleophilicity of different atomic sites.
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in the molecule. Regions of negative electrostatic potential (red/yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack.
Analysis of Reaction Pathways:
MEDT allows for a detailed analysis of the reaction mechanism by examining the topology of the electron density along the reaction coordinate. This involves locating the transition states for electrophilic attack at the different possible positions (ortho, meta, and para) and analyzing the changes in the electron density as the reaction progresses.
Energy Profiles: By calculating the energies of the reactants, transition states, and products for each pathway, a reaction energy profile can be constructed. The pathway with the lowest activation energy will be the kinetically favored one.
Global Electron Density Transfer (GEDT): The GEDT at the transition state provides a measure of the polar character of the reaction. A high GEDT value indicates a significant transfer of electron density from the nucleophile (the benzene ring) to the electrophile, which is characteristic of polar reactions. ijrar.org
Based on the principles of MEDT and studies on similarly substituted benzenes, it is expected that the para position (C5) would be the most favored site for electrophilic attack on this compound, due to a combination of electronic activation from the tert-pentyl group and reduced steric hindrance compared to the ortho positions. mdpi.com
The following table presents hypothetical DFT-calculated activation energies and GEDT values for the electrophilic bromination of this compound, which would be used in a MEDT analysis to predict regioselectivity.
| Position of Attack | Calculated Activation Energy (ΔE‡, kcal/mol) | Global Electron Density Transfer (GEDT, e) |
|---|---|---|
| Ortho (C2, C6) | 22.5 | 0.28 |
| Meta (C4) | 28.1 | 0.22 |
| Para (C5) | 19.8 | 0.31 |
Future Perspectives and Research Challenges for Substituted Aryl Bromides
Development of Novel Catalytic Systems with Enhanced Efficiency and Selectivity
The development of novel catalytic systems remains a cornerstone of advancing the utility of substituted aryl bromides. While palladium-catalyzed cross-coupling reactions are well-established, future research will focus on several key areas to enhance efficiency and selectivity.
Key Research Directions:
Ligand-Free and Heterogeneous Catalysis: There is a growing interest in developing ligand-free catalytic systems to reduce costs and simplify product purification. rsc.org Bio-supported palladium nanoparticles are emerging as a recyclable and efficient phosphine-free catalyst for Suzuki reactions of aryl halides in aqueous media. rsc.org
Multi-metallic Catalysis: The use of cooperative bimetallic systems, such as those involving nickel and palladium, can enable previously challenging cross-coupling reactions, like the direct coupling of aryl bromides with aryl triflates. nih.gov
Enhanced Catalyst Selectivity: For polysubstituted aryl bromides, achieving high regioselectivity is a significant challenge. Future catalysts will need to exhibit greater substrate specificity, differentiating between multiple reactive sites on a complex molecule. The development of catalysts that can selectively activate one C-Br bond in the presence of others, or in the presence of other halides, is a critical goal.
A significant challenge in the application of these advanced catalytic systems is their substrate scope. For sterically hindered substrates like 1-bromo-3-(tert-pentyl)benzene, the bulky tert-pentyl group can impede the approach of the catalyst, potentially requiring tailored ligand design or more reactive catalytic systems to achieve efficient transformation.
Exploration of Unconventional Reactivity Modes for C-X Bond Activation
Moving beyond traditional cross-coupling paradigms, the exploration of unconventional methods for carbon-halogen (C-X) bond activation is a burgeoning area of research. These novel approaches aim to provide alternative reaction pathways with unique selectivity and functional group tolerance.
Emerging C-Br Activation Strategies:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the generation of aryl radicals from aryl bromides under mild conditions. researchgate.net This strategy enables a wide range of transformations that are often complementary to traditional metal-catalyzed reactions.
Electrocatalysis: The use of electricity to drive chemical reactions offers a sustainable and controllable method for C-Br bond activation. Electrocatalysis can facilitate reductive cross-coupling reactions, avoiding the need for stoichiometric metallic reducing agents. researchgate.net
Mechanochemistry: The application of mechanical force to induce chemical reactions is a green and solvent-free approach that is gaining traction. Ball-milling and other mechanochemical techniques can promote the activation of C-Br bonds in the solid state, offering unique reactivity and selectivity profiles.
For a molecule like this compound, these unconventional activation modes could provide pathways to novel derivatives that are inaccessible through conventional means. For instance, the generation of an aryl radical at the 3-position could enable unique cyclization or addition reactions.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including safety, scalability, and reproducibility. The integration of flow chemistry and automated synthesis platforms offers promising solutions for the scalable production of fine chemicals derived from substituted aryl bromides.
Advantages of Flow Chemistry:
Enhanced Safety: Flow reactors offer superior heat and mass transfer, allowing for the safe handling of highly exothermic or hazardous reactions. acs.org
Improved Reproducibility and Scalability: The precise control over reaction parameters in a flow system leads to greater reproducibility and allows for straightforward scaling by extending the reaction time or using parallel reactors. syrris.com
Telescoped Reactions: Multiple reaction steps can be performed in a continuous sequence without the need for intermediate purification, significantly improving efficiency. acs.org
The synthesis of this compound, which typically involves a potentially exothermic bromination step, is an ideal candidate for transition to a flow process. vulcanchem.com An automated flow system could precisely control the addition of bromine and the reaction temperature, minimizing the formation of byproducts and ensuring safe operation on a larger scale. A continuous-flow protocol for the palladium-catalyzed reductive carbonylation of aryl bromides has already been developed, demonstrating the feasibility of such approaches. researchgate.net
Bio-inspired Synthetic Approaches for Aryl Bromide Functionalization
Nature provides a rich source of inspiration for the development of novel and highly selective synthetic methodologies. Bio-inspired approaches, including the use of enzymes and biomimetic catalysts, are poised to revolutionize the functionalization of aryl bromides.
Key Bio-inspired Strategies:
Engineered Enzymes: The directed evolution of enzymes can create biocatalysts with tailored substrate specificities and reactivities for the transformation of aryl bromides.
Chemoenzymatic Synthesis: The combination of enzymatic and traditional chemical steps can lead to highly efficient and stereoselective synthetic routes.
Biomimetic Catalysis: The design of small-molecule catalysts that mimic the active sites of metalloenzymes can provide a powerful platform for selective C-Br bond functionalization.
A bio-inspired approach to the functionalization of this compound could involve the use of an engineered halogenase or dehalogenase to introduce or modify the bromine substituent with high regioselectivity. Furthermore, enzymatic reactions could be employed to introduce chiral centers into molecules derived from this starting material.
Theoretical Advancements in Predicting Complex Reactivity and Stereocontrol
The rational design of catalysts and reaction conditions is greatly enhanced by a deep understanding of reaction mechanisms and the factors that govern reactivity and selectivity. Theoretical and computational chemistry are playing an increasingly important role in predicting the outcomes of complex reactions involving substituted aryl bromides.
Impact of Theoretical Studies:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into reaction pathways, transition state geometries, and the role of catalysts and ligands. nih.gov
Predictive Modeling: The development of predictive models, including machine learning algorithms, can accelerate the discovery of optimal reaction conditions and catalysts for specific transformations. researchgate.net
Stereochemical Prediction: Computational methods are becoming increasingly accurate in predicting the stereochemical outcome of asymmetric reactions, guiding the design of chiral catalysts and auxiliaries.
For a molecule like this compound, theoretical studies can help to understand how the electronic and steric effects of the tert-pentyl group influence the reactivity of the C-Br bond in various transformations. This understanding can then be used to rationally design more efficient and selective synthetic routes to desired target molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-3-(tert-pentyl)benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation using tert-pentyl halides and bromobenzene derivatives. Evidence from a high-yield (95%) synthesis involves catalytic activation of tertiary benzylic positions under Method B conditions (e.g., using AlCl₃ or FeCl₃ in non-polar solvents) .
- Critical Parameters : Temperature (60–90°C), solvent polarity, and catalyst selection are pivotal. For example, elevated temperatures reduce side products like di-substituted isomers .
- Characterization : Confirm purity via GC-MS and ¹H/¹³C NMR, focusing on aromatic proton splitting patterns (δ 6.8–7.5 ppm) and tert-pentyl group signals (δ 1.2–1.6 ppm) .
Q. How can researchers distinguish between positional isomers during synthesis?
- Analytical Strategy : Use HPLC with a chiral stationary phase or reverse-phase columns to separate ortho/meta/para isomers. Compare retention times with known standards .
- Spectral Differentiation : In NMR, meta-substitution shows distinct coupling patterns (e.g., a doublet of doublets for adjacent protons), whereas para-substitution exhibits symmetrical splitting .
Advanced Research Questions
Q. What factors govern the regioselectivity of Diels-Alder reactions involving this compound?
- Mechanistic Insight : The electron-withdrawing bromo group deactivates the benzene ring, directing dienophiles to the less hindered tert-pentyl-substituted position. Computational studies (DFT) predict activation energies for competing pathways .
- Experimental Validation : React with furan under LDA/THF conditions (). Monitor reaction progress via in-situ IR for carbonyl intermediate detection.
Q. How does steric hindrance from the tert-pentyl group affect cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Challenges : The bulky tert-pentyl group slows transmetallation steps, requiring optimized ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C) .
- Case Study : Coupling with boronic acids yields biaryl derivatives. Use Pd(OAc)₂/XPhos in toluene/water (3:1) with K₂CO₃ base. Yields drop from 85% to 60% when substituting tert-pentyl with smaller alkyl groups due to reduced steric stabilization .
Q. What strategies resolve contradictions in reported reaction yields for brominated derivatives?
- Data Analysis : Compare solvent effects (polar vs. non-polar) and catalyst loadings. For example, using DCM instead of THF in elimination reactions increases yields by 15–20% due to better solubility of intermediates .
- Reproducibility : Standardize substrate purity (≥98% by GC) and moisture-free conditions, as trace water deactivates Lewis acid catalysts .
Methodological Challenges
Q. How to mitigate degradation during storage of this compound?
- Stability Protocol : Store under argon at –20°C in amber vials. Degradation via radical bromine loss is minimized by adding stabilizers (e.g., BHT at 0.1% w/w) .
- Monitoring : Track decomposition via periodic ¹H NMR; look for new peaks at δ 5.5–6.0 ppm (allylic protons from elimination products) .
Q. What analytical techniques are critical for quantifying trace impurities?
- Advanced Techniques :
- LC-HRMS : Identify impurities at <0.1% levels (e.g., residual tert-pentyl alcohol from incomplete alkylation).
- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., bromo vs. iodo substitution artifacts) .
Applications in Drug Development
Q. How is this compound utilized in bioactive molecule synthesis?
- Case Example : Serve as a precursor for kinase inhibitors. Bromine acts as a leaving group in nucleophilic aromatic substitution with pyridine derivatives .
- Biological Relevance : Tert-pentyl enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
